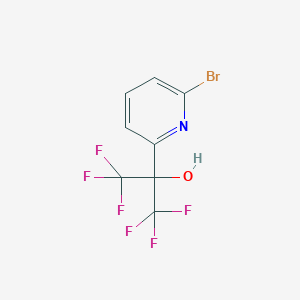
2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
描述
2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated pyridine derivative This compound is notable for its unique structure, which includes both bromine and hexafluoro-2-hydroxyprop-2-yl groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multiple steps. One common method starts with the bromination of pyridine to form 2-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the hexafluoro-2-hydroxyprop-2-yl group. The specific conditions for these reactions can vary, but they often involve the use of strong bases and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学研究应用
2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties.
作用机制
The mechanism of action of 2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and hexafluoro-2-hydroxyprop-2-yl groups. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway .
相似化合物的比较
Similar Compounds
- 2-Bromo-6-fluoropyridine
- 2-Bromo-4-fluoropyridine
- 2-Bromo-6-chloropyridine
- 2-Bromo-5-fluoropyridine
Uniqueness
2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoro-2-hydroxyprop-2-yl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where such properties are desirable, such as in the design of new materials or bioactive molecules .
属性
分子式 |
C8H4BrF6NO |
|---|---|
分子量 |
324.02 g/mol |
IUPAC 名称 |
2-(6-bromopyridin-2-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H4BrF6NO/c9-5-3-1-2-4(16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H |
InChI 键 |
FVAAOCYFPRQZNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)Br)C(C(F)(F)F)(C(F)(F)F)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(t-Butoxycarbonyl)amino]-2-imidazolidinone](/img/structure/B8305920.png)
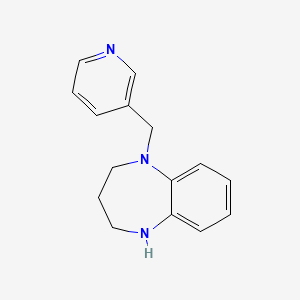
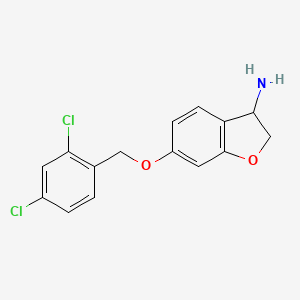
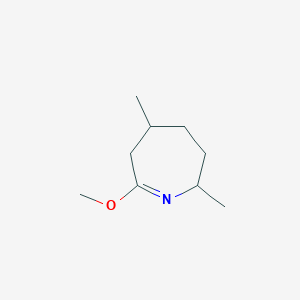
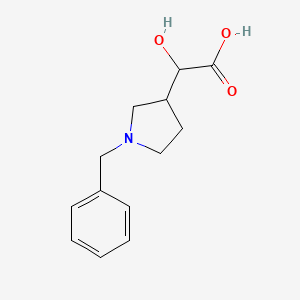
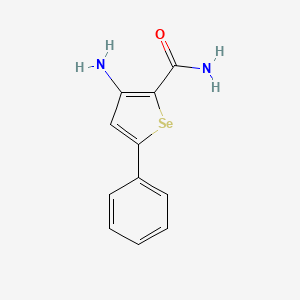
![1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone](/img/structure/B8305968.png)
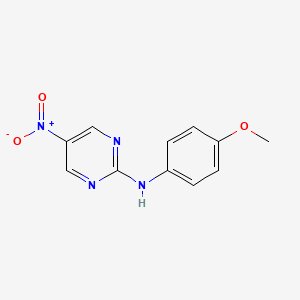
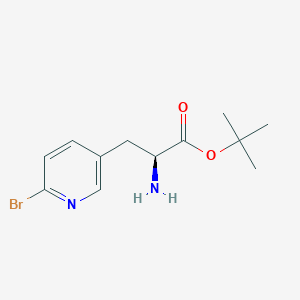
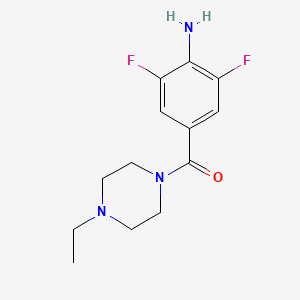
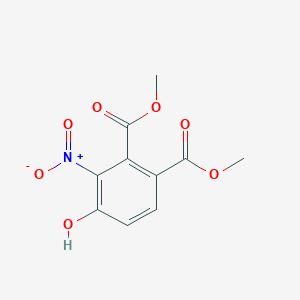
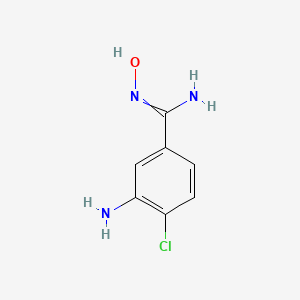
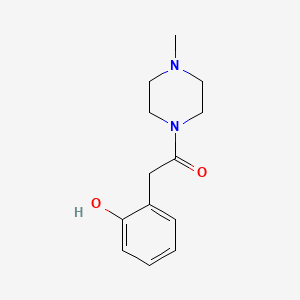
![4-ethyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8306016.png)
